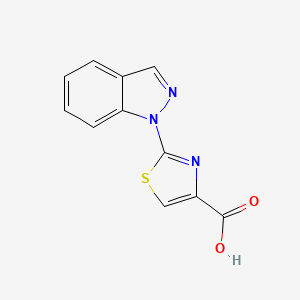

2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid” is a chemical compound that has been studied for its potential therapeutic applications . It has been discovered as a selective EP(1) receptor antagonist for the treatment of overactive bladder .

Molecular Structure Analysis

The molecular formula of “2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid” is C11H7N3O2S . It contains a five-membered heterocyclic moiety .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid: exhibits promising anticancer potential. Researchers have explored its effects on cancer cell lines, particularly breast cancer. The compound’s mechanism of action involves inhibiting specific pathways crucial for cancer cell survival and proliferation .

Breast Cancer Treatment

Given the compound’s structural features, it may serve as a lead compound for developing novel breast cancer therapies. Its efficacy could be further investigated in preclinical and clinical studies .

Apoptosis Induction

In vitro studies have demonstrated that 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid induces apoptosis in cancer cells. This programmed cell death mechanism is essential for controlling tumor growth .

Urinary Frequency and Incontinence Treatment

Interestingly, related compounds (such as mirabegron) have been explored for treating urinary frequency, incontinence, and urgency associated with overactive bladder. While not directly studied for this purpose, the structural similarities suggest potential in this area .

Antihypertensive Activity

Derivatives of 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid have been evaluated for their antihypertensive effects in animal models. These studies provide insights into its cardiovascular properties .

Phosphoinositide 3-Kinase δ Inhibition

Indazoles, including our compound of interest, can selectively inhibit phosphoinositide 3-kinase δ (PI3Kδ). This enzyme plays a role in inflammatory responses and respiratory diseases. Investigating the compound’s impact on PI3Kδ could lead to therapeutic breakthroughs .

Wirkmechanismus

Target of Action

Similar compounds containing indazole and thiazole moieties have been reported to interact with various biological targets . For instance, indazole derivatives have shown high affinity to multiple receptors , and thiazole derivatives have been found to target the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH) .

Mode of Action

For example, indazole derivatives can inhibit the activity of certain enzymes, thereby modulating the biochemical pathways they are involved in . Similarly, thiazole derivatives can inhibit the activity of SDH, disrupting the mitochondrial respiratory chain .

Biochemical Pathways

For instance, inhibition of SDH by thiazole derivatives can disrupt the mitochondrial respiratory chain, affecting cellular energy production .

Pharmacokinetics

The solubility and stability of similar compounds suggest that they may have good bioavailability .

Result of Action

Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Zukünftige Richtungen

“2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid” has been studied for its potential therapeutic applications, particularly in the treatment of overactive bladder . Future research may focus on further elucidating its mechanism of action, optimizing its synthesis process, and evaluating its safety and efficacy in clinical trials.

Eigenschaften

IUPAC Name |

2-indazol-1-yl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c15-10(16)8-6-17-11(13-8)14-9-4-2-1-3-7(9)5-12-14/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOXHSOGPUXLLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=NC(=CS3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B3013565.png)

![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)

![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B3013572.png)

![alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol](/img/structure/B3013575.png)

![2-[6-(4-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3013578.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B3013581.png)